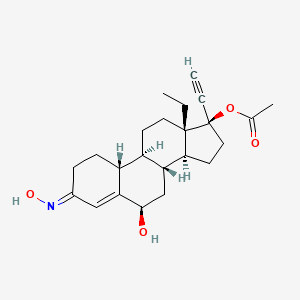![molecular formula C12H10N2O4S B591332 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid CAS No. 1231161-31-1](/img/new.no-structure.jpg)
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is an organic compound known for its unique structural properties and diverse applications. It is a chemical intermediate in the synthesis of various pharmaceuticals and has been the subject of extensive research due to its ability to exist in multiple crystalline polymorphic forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid typically involves a multi-step process. One common method starts with a Gewald reaction, where propionaldehyde, sulfur, and malononitrile are used to form the thiophene ring system, resulting in 2-amino-5-methylthiophene-3-carbonitrile. This intermediate is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring allows for various substitution reactions, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Solvents like tetrahydrofuran and ethanol are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Methyl-2-[(2-aminophenyl)amino]-3-thiophenecarboxylic Acid .
Scientific Research Applications
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-Methyl-5-nitroaniline: Used in the synthesis of dyes and pigments.
Olanzapine Related Compound A: An intermediate in the synthesis of the antipsychotic drug olanzapine.
Uniqueness
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is unique due to its ability to form multiple well-characterized crystalline polymorphic forms, making it a valuable compound for studying polymorphism and its effects on chemical properties .
Properties
CAS No. |
1231161-31-1 |
|---|---|
Molecular Formula |
C12H10N2O4S |
Molecular Weight |
278.282 |
IUPAC Name |
5-methyl-2-(2-nitroanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7-6-8(12(15)16)11(19-7)13-9-4-2-3-5-10(9)14(17)18/h2-6,13H,1H3,(H,15,16) |
InChI Key |
VRMDRDPNBLCOLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)
![(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate](/img/structure/B591250.png)
![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591251.png)

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)




